Product packaging for H-LYS-GLY-GLU-OH(Cat. No.:CAS No. 88096-12-2)

H-LYS-GLY-GLU-OH

Cat. No.: B1336826
CAS No.: 88096-12-2
M. Wt: 332.35 g/mol
InChI Key: LCMWVZLBCUVDAZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Tripeptides in Biological Systems and Research

Tripeptides are fundamental to various physiological functions, acting as signaling molecules, hormone regulators, and modulators of protein structure and stability. numberanalytics.com They can transmit information between cells, influencing a wide range of bodily responses. numberanalytics.com For instance, the tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine) is a vital antioxidant, protecting cells from oxidative damage. taylorandfrancis.com Another example is the thyrotropin-releasing hormone (TRH), a tripeptide that plays a critical role in the endocrine system. bachem.com

The diverse biological activities of tripeptides make them attractive subjects for research and development in various fields, including medicine and cosmetics. bachem.comresearchgate.net Their relatively low molecular weight, cost-effectiveness in synthesis, and suitability for structure-activity relationship studies further enhance their appeal to researchers. researchgate.netresearchgate.net

Overview of H-LYS-GLY-GLU-OH as a Specific Research Focus

This compound, with the three-letter code KEG, is a specific tripeptide that has garnered attention in academic research. mol-scientific.com While detailed biological functions are still under investigation, its constituent amino acids—lysine (B10760008), glycine (B1666218), and glutamic acid—are all crucial components of biological systems. Lysine is an essential amino acid, while glutamic acid plays a role as a neurotransmitter. Glycine is the simplest amino acid and provides structural flexibility to peptide chains.

Research involving this compound often falls under the broader category of peptide screening, a research tool used to identify active peptides for various applications, including protein interaction studies and functional analysis. medchemexpress.com The synthesis of this tripeptide is a key aspect of its research, enabling further investigation into its properties and potential applications. For instance, the synthesis of the octapeptide sequence H-LYS-ASN-ALA-TYR-LYS-LYS-GLY-GLU-OH, a fragment of human β-endorphin, highlights the use of this compound as a component in larger peptide structures. pageplace.de

Current Landscape of Tripeptide Research Methodologies

The study of tripeptides like this compound employs a range of sophisticated methodologies for their synthesis, analysis, and characterization.

Synthesis:

Solid-Phase Peptide Synthesis (SPPS): This is a widely used method for synthesizing tripeptides and other peptides. numberanalytics.com It involves sequentially adding amino acids to a growing peptide chain that is attached to a solid resin support.

Liquid-Phase Peptide Synthesis (LPPS): An alternative to SPPS, this method involves carrying out the synthesis entirely in solution. numberanalytics.com

Recombinant DNA Technology: For longer peptides and proteins, this technology allows for their production in living cells. numberanalytics.com

Analysis and Characterization:

High-Performance Liquid Chromatography (HPLC): A crucial technique for the purification and analysis of synthesized peptides. Trifluoroacetic acid (TFA) is often used to improve HPLC performance, though it may need to be removed for certain biological assays. mol-scientific.com

Mass Spectrometry (MS): Used to determine the molecular weight of the peptide and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure of the peptide in solution. beilstein-journals.org

In Silico Methods: Computational approaches such as molecular docking and dynamics simulations are increasingly used to predict the biological activity and interaction of peptides with their targets. researchgate.netfrontiersin.org These methods can significantly increase the efficiency of screening for bioactive peptides. frontiersin.org

Methodology Description Application in Tripeptide Research
Solid-Phase Peptide Synthesis (SPPS)A method where peptides are synthesized on a solid support. numberanalytics.comCommon for the synthesis of this compound and other tripeptides. numberanalytics.com
High-Performance Liquid Chromatography (HPLC)A technique used to separate, identify, and quantify each component in a mixture. mol-scientific.comPurification and purity assessment of synthesized this compound. mol-scientific.com
Mass Spectrometry (MS)An analytical technique that measures the mass-to-charge ratio of ions.Confirmation of the molecular weight of this compound.
In Silico ScreeningComputational methods to predict bioactivity and interactions. frontiersin.orgAccelerates the discovery of new bioactive tripeptides. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N4O6 B1336826 H-LYS-GLY-GLU-OH CAS No. 88096-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(21)16-7-10(18)17-9(13(22)23)4-5-11(19)20/h8-9H,1-7,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMWVZLBCUVDAZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Functions and Cellular Mechanisms of H Lys Gly Glu Oh

Modulation of Intracellular Signaling Pathways by H-LYS-GLY-GLU-OH

The influence of this compound on major intracellular signaling cascades is a critical area of research. These pathways are fundamental to cellular functions such as proliferation, inflammation, and metabolism.

Investigation of NF-κB Pathway Modulation

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Despite the known anti-inflammatory properties of the constituent amino acid glycine (B1666218), which can suppress NF-κB activation, comprehensive searches of scientific literature did not yield specific studies investigating the direct modulatory effects of the tripeptide this compound on the NF-κB signaling cascade.

Exploration of MAPK/ERK Signaling Axis Influence

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. While individual amino acids can influence this pathway, there is currently no specific research available that details the influence of this compound on the MAPK/ERK signaling axis.

Role in Mechanistic Target of Rapamycin (mTOR) Dependent Cellular Regulation

The mechanistic Target of Rapamycin (mTOR) pathway is a key regulator of cell growth, metabolism, and autophagy, often responding to amino acid availability. Although the individual amino acids lysine (B10760008) and glutamic acid are known to be involved in mTOR signaling, dedicated studies on the specific role of the tripeptide this compound in mTOR-dependent cellular regulation have not been identified in the available scientific literature.

Other Identified Intracellular Signaling Cascades

A thorough review of published research did not reveal any specific data on the interaction of this compound with other identified intracellular signaling cascades. The broader biological activities of this specific tripeptide remain an area for future investigation.

Intercellular and Receptor-Mediated Processes Involving this compound

The interaction of peptides with cell surface receptors is fundamental to initiating cellular responses. This section explores the known interactions of this compound with specific receptor families.

Mechanisms of Peptide-Receptor Interactions (e.g., uPAR, GPCRs, Specific Amino Acid Receptors)

The urokinase Plasminogen Activator Receptor (uPAR) and G-Protein Coupled Receptors (GPCRs) are important mediators of cell signaling. While some GPCRs are known to act as sensors for amino acids, there is no direct evidence or specific research in the current scientific literature that describes the mechanisms of interaction between the tripeptide this compound and uPAR, GPCRs, or other specific amino acid receptors. Therefore, the direct receptor-mediated processes involving this peptide are not currently understood.

Regulation of Cellular Homeostasis and Phenotypes by this compound

Cellular homeostasis involves the maintenance of a stable internal environment through the regulation of various cellular processes. Peptides can significantly influence these processes, thereby affecting cellular phenotypes.

The cell cycle is a tightly regulated process that ensures proper cell division and is controlled by checkpoints that monitor for cellular integrity and DNA damage. youtube.comkhanacademy.org Dysregulation of the cell cycle can lead to uncontrolled cell growth, a hallmark of cancer. youtube.com Certain peptides have been shown to influence cell proliferation and apoptosis (programmed cell death). For instance, some tripeptides have been observed to inhibit the proliferation of embryonic and immortalized cells while stimulating the proliferation of normal lymphocytes. researchgate.net The tripeptide Gly-Pro-Glu (GPE), for example, has been shown to reduce aberrant signaling in trisomic neurons, suggesting a role in modulating cellular signaling pathways that control proliferation. nih.gov While the specific effects of this compound on cell proliferation and apoptosis have not been studied, the activities of other tripeptides suggest that it could potentially exert regulatory effects on these fundamental cellular processes.

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support to cells and tissues and plays a crucial role in cell signaling. nih.gov Collagen is the most abundant protein in the ECM, and its synthesis is a multi-step process involving various amino acids, notably glycine, proline, and lysine. news-medical.netcaldic.commederinutricion.com

Glycine constitutes approximately one-third of the amino acid residues in collagen, and its presence is critical for the formation of the collagen triple helix. news-medical.netmederinutricion.com Lysine is also essential for collagen stability, as specific lysine residues are hydroxylated and subsequently cross-linked, providing tensile strength to collagen fibrils. mederinutricion.com Given that this compound contains both lysine and glycine, it is plausible that this tripeptide could serve as a building block for collagen synthesis. Studies have shown that increasing the availability of glycine can enhance type II collagen synthesis by articular chondrocytes. nih.gov Furthermore, collagen tripeptides have been found to stimulate the production of type I collagen. nih.gov A mixture of six amino acids, including glycine and lysine, has been shown to upregulate the gene expression of elastin, fibronectin, and collagen 1 in human skin fibroblasts. nih.gov

The table below summarizes the key amino acids in this compound and their established roles in collagen synthesis.

Amino AcidRole in Collagen Synthesis
Lysine (Lys) Precursor for hydroxylysine, which is essential for the formation of stable collagen cross-links that provide mechanical strength. mederinutricion.com
Glycine (Gly) The most abundant amino acid in collagen, crucial for the formation of the characteristic triple helix structure. news-medical.netmederinutricion.com
Glutamic Acid (Glu) While not a primary structural component, it can be present in collagen sequences and may contribute to the overall protein structure and interactions. nih.gov

The immune system relies on a complex interplay of cellular communication and signaling molecules called cytokines to mount an effective response against pathogens. nih.gov Peptides can modulate these responses. For example, the tripeptide KPV (Lys-Pro-Val) has demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB and MAP kinase signaling pathways, leading to a reduction in pro-inflammatory cytokine secretion. nih.gov

Glycine itself has been shown to have anti-inflammatory and immunomodulatory effects. nih.gov It can regulate immune function and cytokine synthesis by altering intracellular calcium levels. nih.gov While direct evidence for this compound is lacking, the presence of glycine suggests a potential for this tripeptide to participate in the modulation of inflammatory and immune responses. A pentapeptide containing both glutamic acid and lysine has been shown to have immunomodulating properties in vitro, affecting T-cell proliferation and function. nih.gov

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of enzymes responsible for the degradation of ECM components, including collagen. nih.gov Their activity is crucial for tissue remodeling, but excessive MMP activity can contribute to pathological conditions. Certain peptides have been identified as inhibitors of MMPs. Collagen tripeptides have been shown to decrease the induction of MMPs. nih.gov Specifically, oral administration of collagen tripeptide in mice was found to inhibit the expression of MMP-3 and MMP-13, which are involved in the degradation of types I, III, and IV collagen, and also reduce the activity of MMP-2 and MMP-9. nih.gov While the direct effect of this compound on MMPs is unknown, the inhibitory action of other tripeptides suggests a potential for similar regulatory activity.

The table below details the effects of collagen tripeptides on various MMPs based on a study in UVB-exposed hairless mice. nih.gov

MMP TargetEffect of Collagen Tripeptide (CTP)
MMP-2 Reduced activity
MMP-9 Reduced activity
MMP-3 Inhibited expression
MMP-13 Inhibited expression

Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. scielo.br Inhibition of ACE is a common therapeutic strategy for hypertension. nih.gov Numerous peptides derived from food sources have been found to possess ACE inhibitory activity. nih.gov The specific amino acid sequence of a peptide plays a crucial role in its ability to inhibit ACE. For example, the dipeptide H-Lys-Trp-OH has been identified as an ACE inhibitor. medchemexpress.com Furthermore, derivatives of L-lysyl-glycine have been synthesized and shown to exhibit potent ACE inhibition. nih.gov Although the ACE inhibitory potential of this compound has not been specifically tested, the presence of a lysyl-glycine linkage suggests that it could potentially interact with and modulate the activity of ACE.

Biochemical and Biophysical Characterization of H Lys Gly Glu Oh Interactions

Analysis of Non-Covalent Interaction Profiles

Non-covalent interactions are critical for the three-dimensional structures of proteins and nucleic acids. wikipedia.org They include electrostatic interactions, hydrogen bonds, and hydrophobic effects, all of which play a role in the behavior of H-LYS-GLY-GLU-OH. wikipedia.orgacs.org

Hydrogen Bonding Networks in Peptide-Biomolecule Complexes

Hydrogen bonds are crucial for stabilizing the secondary and tertiary structures of proteins. wikipedia.org In the context of this compound, the constituent amino acids can participate extensively in hydrogen bonding. The backbone amide and carbonyl groups of all three residues can form hydrogen bonds. aip.org Specifically, the amide group of Glycine (B1666218) can act as a hydrogen bond donor to a carbonyl oxygen of a neighboring chain, a key interaction in the collagen triple helix. rsc.org

The side chains of Lysine (B10760008) (an ammonium (B1175870) group) and Glutamic acid (a carboxylate group) are also potent hydrogen bond donors and acceptors. aip.org For instance, the longer side chains of residues like Lysine and Glutamic acid can form hydrogen bonds with residues that are distant in the primary sequence. nih.gov Studies have shown that a hydrogen bond can form between the NH2 in Lysine and one of the carboxylic oxygen atoms in Glutamic acid. aip.org Furthermore, water molecules can mediate hydrogen bonds, bridging the peptide with other polar atoms or stabilizing its conformation. nih.govill.eu For example, in collagen-like peptides, the amide group of an amino acid in the X position can form a water-mediated hydrogen bond with a Glycine residue. piazza.com

Potential Hydrogen Bond Donor/Acceptor Description Potential Interaction
Lysine Side Chain (-NH3+) Primary amine groupCan donate three hydrogen bonds.
Glutamic Acid Side Chain (-COO-) Carboxylate groupCan accept hydrogen bonds.
Glycine Backbone (N-H) Amide groupCan donate one hydrogen bond.
Peptide Backbone (C=O) Carbonyl groupCan accept hydrogen bonds.

Electrostatic Interactions (Salt Bridges, Charged Side Chains)

Electrostatic interactions, particularly salt bridges between oppositely charged residues, are significant in protein structure and stability. aip.org The this compound peptide contains a positively charged Lysine residue and a negatively charged Glutamic acid residue at physiological pH, making it capable of forming a strong intramolecular or intermolecular salt bridge.

The formation of a salt bridge between Lysine and Glutamic acid has been shown to stabilize helical structures. nih.govstanford.edu Studies on alanine-based peptides demonstrated that placing Glu and Lys residues with a spacing of i+4 (where 'i' is the position of the first residue) leads to significant helix stabilization through the formation of salt bridges. nih.govstanford.edu This stabilization is also influenced by the interaction of the charged side chains with the helix dipole. nih.gov In collagen, Lys-Gly-Glu sequences contribute to thermal stability through favorable interchain interactions. piazza.com Computational and experimental studies have confirmed that electrostatic interactions involving lysine are major contributors to the stability of the collagen triple helix. researchgate.netnih.gov The presence of a salt bridge between Lysine and Glutamic acid can speed up α-helix formation and slow down its unfolding. researchgate.net

Interaction Type Participating Residues Significance Reference
Salt BridgeLysine (+), Glutamic Acid (-)Stabilizes α-helical and triple-helical structures. piazza.comnih.gov
Ion PairLysine (+), Glutamic Acid (-)Contributes to protein stability and folding kinetics. researchgate.netresearchgate.net
Charge-Helix DipoleLysine (+), Glutamic Acid (-)Affects helix stability depending on residue position. nih.gov

Hydrophobic Interactions in Biological Environments

Hydrophobic interactions, driven by the tendency of nonpolar substances to minimize contact with water, are a major driving force in protein folding. fau.edu While Lysine and Glutamic acid are charged and hydrophilic, the methylene (B1212753) groups in the side chain of Lysine can participate in hydrophobic interactions. mdpi.com Glycine, being the smallest amino acid, has minimal hydrophobic character but its flexibility can be crucial in allowing other residues to pack effectively. wikipedia.org

In certain contexts, such as the amyloid β-protein, hydrophobic interactions involving the butyl group of Lysine's side chain, in conjunction with transient salt bridges, are important for the formation of structural loops. pnas.org The burial of nonpolar surface area is a key factor, and even residues with polar side chains can have their hydrophobic portions contribute to stability when buried within a protein structure. nih.gov

Cation-π Interactions within Peptide-Protein Systems

Cation-π interactions are non-covalent interactions between a cation and the electron-rich face of an aromatic ring. mdpi.com The positively charged side chain of Lysine in this compound can participate in such interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in proteins. nih.govresearchgate.net These interactions are recognized as important contributors to protein structure and function. researchgate.net

Studies have shown that cation-π interactions involving Lysine can be energetically significant, contributing to the stability of protein structures and protein-ligand binding. nih.govumass.edu The geometry of the interaction, with the cationic group positioned over the aromatic ring, is a key feature. researchgate.net While Arginine participates more frequently in cation-π interactions, those involving Lysine are also common and can be strong. nih.govumass.edu

Conformational Dynamics and Stability of this compound in Biological Contexts

α-Helical Propensity and Stabilizing Features

The α-helix is a common secondary structure in proteins, stabilized by a network of hydrogen bonds. wikipedia.org The tendency of an amino acid to be part of an α-helix is known as its helical propensity. nih.govnih.gov

Lysine (Lys) and Glutamic acid (Glu) have relatively high helix-forming propensities. wikipedia.org

Glycine (Gly) , due to its high conformational flexibility, is considered a helix disrupter as it is entropically costly to confine it to the constrained α-helical structure. wikipedia.org

However, the interactions between the residues in this compound can overcome the destabilizing effect of Glycine. As mentioned previously, the formation of a salt bridge between Lysine and Glutamic acid, particularly at an i, i+4 spacing, is a powerful helix-stabilizing feature. nih.govstanford.edu Even at an i, i+2 spacing as in Lys-Gly-Glu, the potential for electrostatic and hydrogen-bonding interactions between the side chains of Lys and Glu can influence the local conformation. nih.gov Furthermore, long-range electrostatic interactions and the interactions of charged side chains with the helix macrodipole are important factors in stabilizing short helical peptides. nih.govacs.org

Amino Acid Helix Propensity (ΔΔG, kcal/mol) Role in α-Helix
Lysine (K) 0.26Helix-former
Glycine (G) 1.00Helix-disrupter
Glutamic Acid (E) 0.40Helix-former

Note: The helix propensity values are relative to Alanine (B10760859) (set to 0), with higher positive values indicating less favorability for being in an α-helix. wikipedia.orgnih.govnih.gov

Peptide Secondary and Tertiary Structure Analysis in Solution

The structural characteristics of peptides in solution are primarily investigated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining peptide structures in solution at atomic resolution. uzh.ch For a small peptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY) would be employed for the sequential assignment of proton resonances. uzh.ch The resulting chemical shifts can be used in methods like the Chemical Shift Index (CSI) to infer local secondary structure. nih.gov Small spin-spin coupling constants (³JNHα < 5 Hz) are indicative of α-helical regions, while larger values (> 8 Hz) suggest β-sheet conformations. utoronto.ca For this compound, the NMR data would likely show parameters consistent with a flexible, random coil state.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. subr.edu The technique measures the differential absorption of left and right circularly polarized light. Different secondary structures exhibit distinct CD spectral signatures. uoa.gr While this compound is unlikely to form stable secondary structures on its own, its CD spectrum would be expected to show a single strong negative band below 200 nm, which is characteristic of a random coil conformation.

Table 1: Spectroscopic Signatures for Peptide Secondary Structures This table outlines the typical characteristics observed in CD and NMR spectroscopy for common peptide secondary structures. For a short, flexible peptide like this compound, the expected conformation is a random coil.

Secondary StructureCircular Dichroism (CD) SignatureNMR Signature (Key Observables)
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~190 nm. uoa.grStrong sequential dNN(i,i+1) NOEs; Medium-range dαN(i,i+3) and dαβ(i,i+3) NOEs; Small ³JNHα coupling constants (<5 Hz). utoronto.ca
β-Sheet Negative band at ~218 nm; Positive band at ~195 nm. tulane.eduStrong sequential dαN(i,i+1) NOEs; Long-range dαN and dNN NOEs between strands; Large ³JNHα coupling constants (>8 Hz). utoronto.ca
Random Coil Strong negative band below 200 nm; Weak positive band around 215 nm. nih.govWeak or absent sequential NOEs; Averaged chemical shifts; ³JNHα coupling constants around 6-7 Hz. nih.gov

Interaction with Biological Macromolecules and Structures

The biological activity of peptides is intrinsically linked to their ability to interact with larger macromolecules and organized biological structures. The primary sequence of this compound, featuring a positively charged lysine residue, a negatively charged glutamic acid residue, and a flexible glycine spacer, dictates its interaction profile.

The binding of this compound to proteins is governed by a combination of non-covalent interactions, including electrostatic forces, hydrogen bonds, and van der Waals interactions. beilstein-journals.org The charged side chains of lysine and glutamic acid are particularly important for forming salt bridges and hydrogen bonds with complementary residues on a protein's surface. nih.gov

A study on the related dipeptide, L-Glycyl-L-Glutamic acid, binding to the active site of Caspase-3, provides insight into the potential binding mode. dergipark.org.tr The interaction was stabilized by multiple hydrogen bonds with residues such as ARG36, SER30, ARG32, GLN133, and CYS135. dergipark.org.tr A salt bridge was also observed between the glutamic acid side chain of the dipeptide and an arginine residue in the protein. dergipark.org.tr

The energetics of these interactions can be quantified using techniques like Isothermal Titration Calorimetry (ITC), which measures the heat changes upon binding to determine the binding affinity (Ka), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the interaction. rsc.orgrsc.org

Table 2: Representative Thermodynamic Parameters for Peptide-Protein Interactions This table presents a hypothetical data set illustrating the thermodynamic profile of a peptide binding to a protein partner, as would be determined by Isothermal Titration Calorimetry (ITC).

ParameterSymbolValueUnitInterpretation
Association ConstantKa1.5 x 10⁵M⁻¹Strength of the binding interaction.
Dissociation ConstantKd6.7µMConcentration at which 50% of the protein is bound.
Gibbs Free EnergyΔG-7.1kcal/molIndicates a spontaneous binding process.
Enthalpy ChangeΔH-10.2kcal/molFavorable enthalpy change, driven by hydrogen bonds and van der Waals forces.
Entropic Contribution-TΔS3.1kcal/molUnfavorable entropy change, often due to conformational restriction upon binding.

Peptide-Lipid Membrane Interactions and Membrane Permeability

The interaction of this compound with biological membranes is primarily driven by electrostatic interactions between its charged residues and the lipid headgroups. nih.gov Biological membranes can have varying compositions, leading to different interaction profiles. For example, bacterial membranes are often rich in negatively charged phospholipids (B1166683) like phosphatidylglycerol (PG), while mammalian cell membranes are typically zwitterionic, composed mainly of phosphatidylcholine (PC). nih.gov

The positively charged amino group of the lysine side chain in this compound would engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) groups of lipids like PG. mpg.detandfonline.com Conversely, the negatively charged carboxyl group of the glutamic acid side chain would be repelled by anionic membranes but could interact favorably with the choline (B1196258) group in zwitterionic PC lipids. mpg.de These initial electrostatic encounters facilitate the peptide's adsorption onto the membrane surface. tandfonline.com

Table 3: Predicted Interactions of this compound Residues with Lipid Headgroups This table summarizes the likely non-covalent interactions between the individual amino acid residues of the tripeptide and the headgroups of two common phospholipids found in biological membranes.

Peptide ResiduePhosphatidylcholine (PC) Headgroup (Zwitterionic)Phosphatidylglycerol (PG) Headgroup (Anionic)
Lysine (Lys) Electrostatic attraction with phosphate group; Hydrogen bonding.Strong electrostatic attraction with phosphate group; Hydrogen bonding. mpg.detandfonline.com
Glycine (Gly) Weak van der Waals interactions with alkyl chains.Weak van der Waals interactions with alkyl chains.
Glutamic Acid (Glu) Electrostatic attraction with choline group; Hydrogen bonding.Electrostatic repulsion from phosphate group. mpg.de

Self-Assembly and Supramolecular Organization in Biological Milieu

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov For peptides, these driving forces include hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. beilstein-journals.orgresearchgate.net Short peptides and even single amino acids can assemble into a variety of well-defined nanostructures, such as fibrils, spheres, nanotubes, and hydrogels. beilstein-journals.orgnih.govnih.gov

The structure of this compound, with its opposing charges, flexible backbone, and potential for hydrogen bonding, makes it a candidate for forming supramolecular assemblies. The electrostatic attraction between the lysine (NH₃⁺) and glutamic acid (COO⁻) side chains of different molecules could drive the formation of charge-neutral, zwitterionic oligomers or larger aggregates. The glycine residue provides conformational flexibility, potentially facilitating the arrangement of the peptide molecules into ordered structures.

Studies on similar short peptides, often modified with aromatic groups like Fluorenylmethyloxycarbonyl (Fmoc) to enhance hydrophobic and π-π stacking interactions, have demonstrated a strong propensity to form fibrous networks and hydrogels. nih.govbath.ac.ukmdpi.com For example, Fmoc-protected lysine and glutamic acid have been used as building blocks in co-assembly systems to create functional hydrogels. bath.ac.ukmdpi.com While this compound lacks a strong hydrophobic driver, its fundamental ability to form intermolecular hydrogen bonds and salt bridges provides the basis for potential self-organization in a suitable biological environment or at high concentrations.

Table 4: Driving Forces and Potential Supramolecular Structures in Peptide Self-Assembly This table outlines the key non-covalent interactions that govern the self-assembly of peptides like this compound and the resulting higher-order structures that can be formed.

Driving ForceDescriptionPotential Resulting Structure
Electrostatic Interactions Attraction between the positively charged lysine and negatively charged glutamic acid residues of adjacent peptides.Oligomers, layered sheets, charge-neutralized aggregates. beilstein-journals.org
Hydrogen Bonding Formation of H-bonds between backbone amide and carbonyl groups, and between side chains and water.β-sheet-rich nanofibers, fibrils. nih.govresearchgate.net
Hydrophobic Interactions Clustering of the nonpolar alkyl portions of the Lys and Glu side chains to minimize contact with water.Micellar or fibrillar cores. beilstein-journals.orgnih.gov
Van der Waals Forces Weak, short-range attractions between all atoms, contributing to the overall stability of the assembly.Dense packing within the supramolecular structure. nih.gov

Metabolism and Biodistribution of H Lys Gly Glu Oh in Biological Systems

Endogenous Biosynthesis and Occurrence of Tripeptides Containing Lysine (B10760008), Glycine (B1666218), and Glutamic Acid

Tripeptides are small peptides derived from three amino acids linked by two peptide bonds. wikipedia.org The body can synthesize non-essential amino acids, while essential amino acids must be obtained from diet. libretexts.org Glutamic acid can be synthesized from α-ketoglutarate, an intermediate in the Krebs cycle. libretexts.orghumanmetabolome.com Glycine can be synthesized from serine, which in turn is derived from the glycolytic intermediate 3-phosphoglycerate. libretexts.org Lysine, however, is an essential amino acid and must be sourced from dietary intake. libretexts.org

The biosynthesis of the tripeptide H-LYS-GLY-GLU-OH itself is not a direct, well-documented pathway. Instead, such tripeptides are more commonly formed as intermediate products of protein digestion or the degradation of larger polypeptides. wikipedia.orgapsnet.org For instance, the breakdown of dietary proteins in the gastrointestinal tract by digestive enzymes yields a mixture of free amino acids and small peptides, including di- and tripeptides. wikipedia.org

While specific data on the natural occurrence of this compound is limited, related tripeptides have been identified in various biological contexts. For example, glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine) is a crucial intracellular tripeptide involved in redox homeostasis. wikipedia.orghumanmetabolome.comelifesciences.org Other tripeptides, such as those found in milk products (lactotripeptides), have been shown to have physiological effects like acting as ACE inhibitors. wikipedia.org The octapeptide Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala, isolated from beef extract, demonstrates the presence of Lys-Gly and acidic amino acid sequences in naturally occurring peptides. cabidigitallibrary.org Furthermore, tripeptides like Gly-Pro-Hyp are considered to be endogenous peptides resulting from in vivo collagen metabolism. tandfonline.com The presence of tripeptides containing lysine and glutamic acid, such as Glu-Glu-Lys, has been detected in cell culture media containing fetal bovine serum. biorxiv.org

Catabolic Pathways and Enzymatic Degradation of this compound

The breakdown of this compound is primarily carried out by peptidases, enzymes that hydrolyze peptide bonds. nih.gov This process is essential for recycling amino acids and regulating the levels of biologically active peptides.

Proteolytic Cleavage by Specific Endopeptidases and Exopeptidases

Peptidases are broadly classified into endopeptidases and exopeptidases. nih.govwikipedia.org Endopeptidases cleave peptide bonds within the peptide chain, while exopeptidases act on the terminal amino acids. nih.govwikipedia.org The degradation of a small peptide like this compound would likely involve both types of enzymes.

Exopeptidases: These enzymes are further divided into aminopeptidases, which cleave the N-terminal amino acid, and carboxypeptidases, which remove the C-terminal amino acid. creative-enzymes.compatsnap.com For this compound, an aminopeptidase (B13392206) could cleave the bond between lysine and glycine, releasing lysine. A carboxypeptidase could cleave the bond between glycine and glutamic acid, releasing glutamic acid.

Endopeptidases: These enzymes exhibit specificity for particular amino acid sequences. wikipedia.orgcreative-enzymes.com For example, trypsin is an endopeptidase that cleaves peptide bonds after lysine or arginine residues. wikipedia.orgwikipedia.org Therefore, trypsin could potentially cleave the Lys-Gly bond in this compound. Another example is glutamyl endopeptidase, which specifically cuts after glutamic acid. wikipedia.org

The table below summarizes some peptidases and their potential cleavage sites relevant to the degradation of this compound.

Enzyme TypeSpecific EnzymePotential Cleavage Site in this compound
EndopeptidaseTrypsinAfter Lysine (between Lys and Gly)
EndopeptidaseGlutamyl endopeptidaseAfter Glutamic Acid (C-terminal cleavage)
ExopeptidaseAminopeptidaseBetween Lysine and Glycine (releases Lysine)
ExopeptidaseCarboxypeptidaseBetween Glycine and Glutamic Acid (releases Glutamic Acid)

Identification and Characterization of Peptide Metabolites

The enzymatic degradation of this compound would result in smaller peptide fragments and individual amino acids. The primary metabolites would be the constituent amino acids: lysine, glycine, and glutamic acid. Additionally, dipeptide intermediates could be formed.

For instance, cleavage by an aminopeptidase would yield lysine and the dipeptide Gly-Glu. Conversely, carboxypeptidase action would produce glutamic acid and the dipeptide Lys-Gly. Endopeptidic cleavage by a trypsin-like enzyme would also result in lysine and Gly-Glu. These dipeptides would then be further hydrolyzed into their constituent amino acids by dipeptidases.

The identification of such metabolites is often achieved through techniques like mass spectrometry-based sequencing. apsnet.orgnih.gov Studies on the metabolism of other tripeptides, such as Gly-Pro-Hyp, have shown that they are partially degraded into dipeptides in the process of absorption. tandfonline.comnih.gov Similarly, the metabolism of the drug prezatide (Gly-His-Lys) involves its breakdown into histidyl-lysine. nih.gov

Cellular Uptake and Transport Mechanisms of this compound

The transport of small peptides like this compound across biological membranes is a critical step in their biodistribution and is mediated by both specific transporters and passive mechanisms.

Carrier-Mediated Transport Systems (e.g., PepT1, PepT2)

The primary mechanism for the cellular uptake of di- and tripeptides is through proton-coupled oligopeptide transporters (POTs), also known as the SLC15 family of peptide transporters. nih.govguidetopharmacology.org The two most well-characterized members of this family are PepT1 (SLC15A1) and PepT2 (SLC15A2). guidetopharmacology.orgmdpi.com

These transporters mediate the uptake of a wide variety of di- and tripeptides, coupling their transport to an inwardly directed proton gradient. nih.govphysiology.org This process is electrogenic, meaning it is influenced by the membrane potential. physiology.org

PepT1 is characterized as a low-affinity, high-capacity transporter and is predominantly found in the brush-border membranes of intestinal epithelial cells, where it plays a key role in the absorption of dietary peptides. guidetopharmacology.orgmdpi.com It is also present in renal tubules. physiology.org

PepT2 is a high-affinity, low-capacity transporter. nih.govresearchgate.net It is primarily expressed in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate, and also in the brain, lung, and other tissues. guidetopharmacology.orgnih.gov

Both PepT1 and PepT2 have broad substrate specificity and can transport almost all possible di- and tripeptides. physiology.orgnih.gov Therefore, it is highly likely that this compound is a substrate for these transporters. The table below provides a comparison of PepT1 and PepT2.

FeaturePepT1 (SLC15A1)PepT2 (SLC15A2)
Affinity LowHigh
Capacity HighLow
Primary Location Small intestine, KidneyKidney, Brain, Lung
Primary Function Absorption of dietary peptidesReabsorption of peptides, Neuropeptide homeostasis

Passive Permeation Mechanisms across Biological Membranes

Passive diffusion is a process where molecules move across a cell membrane down their concentration gradient without the need for a transport protein or energy. openaccessjournals.comnih.gov This mechanism is generally limited to small, relatively hydrophobic molecules. nih.gov

While small polar molecules like water and ethanol (B145695) can diffuse across the membrane, larger and charged molecules, including most peptides, are generally unable to do so at significant rates due to the hydrophobic nature of the lipid bilayer. nih.govnih.gov Given that this compound contains charged amino acid residues (lysine and glutamic acid), its ability to passively permeate biological membranes is expected to be very low. nih.gov The size of the tripeptide also contributes to its limited passive diffusion. academie-sciences.fr

Structure Activity Relationship Sar and Computational Studies of H Lys Gly Glu Oh Analogs

Impact of Amino Acid Substitutions and Sequence Variations

The biological profile of a peptide is intrinsically linked to its amino acid sequence. Modifications to the lysine (B10760008), glycine (B1666218), or glutamic acid residues within the H-LYS-GLY-GLU-OH sequence can dramatically alter its physicochemical properties and, consequently, its interaction with biological targets.

The individual amino acids of this compound—a basic (Lys), a simple (Gly), and an acidic (Glu) residue—provide distinct opportunities for modification to probe and enhance biological activity.

Lysine (Lys) Modification: The primary amine in the side chain of lysine gives it a positive charge at physiological pH. This cationicity is often crucial for interactions with negatively charged cell membranes or specific receptor sites. Increasing the net positive charge of a peptide by substituting neutral or acidic amino acids with lysine frequently enhances antimicrobial activity. frontiersin.orgmdpi.com For instance, replacing serine and glycine with lysine in the scorpion peptide Stigmurin increased its net charge from +2 to +7, broadening its antimicrobial spectrum to include Gram-negative bacteria. frontiersin.org Similarly, a study on a 13-residue peptide demonstrated that replacing a glutamic acid with a lysine resulted in enhanced antibacterial activity without a corresponding increase in hemolytic activity, indicating a favorable shift in its therapeutic index. nih.gov These findings suggest that modifying the this compound sequence to include additional lysine residues could be a strategy to boost certain biological activities.

Glycine (Gly) Modification: As the simplest amino acid with only a hydrogen atom for a side chain, glycine imparts significant conformational flexibility to a peptide backbone. iucr.org This flexibility can be critical for allowing the peptide to adopt the optimal conformation for binding to a target. nih.gov Replacing glycine with more sterically hindered amino acids, such as alanine (B10760859) or valine, would reduce this flexibility, potentially locking the peptide into a more rigid structure. Conversely, substituting other residues with glycine could increase conformational freedom. In studies of collagen-derived peptides, glycine-containing triplets are essential for the formation of the triple-helix structure required for recognition by binding proteins. vulcanchem.com

The following table summarizes the general effects of amino acid residue modifications based on findings from various peptide studies.

Modification TypeExample SubstitutionPredicted Effect on this compound AnalogRationale
Increase Cationicity Replace Glu with Lys (e.g., H-LYS-GLY-LYS-OH)Enhanced antimicrobial or cell-penetrating activityIncreased positive charge improves interaction with negatively charged bacterial membranes. frontiersin.orgnih.gov
Increase Anionicity Replace Lys with Glu (e.g., H-GLU-GLY-GLU-OH)Altered receptor specificity; potential decrease in antimicrobial activityShifts charge balance, potentially favoring interaction with positively charged targets but reducing interaction with bacterial membranes. frontiersin.org
Modify Flexibility Replace Gly with Ala (e.g., H-LYS-ALA-GLU-OH)Reduced conformational freedom; potentially higher binding affinity if pre-organized for the targetAlanine's methyl group restricts backbone rotation compared to glycine's hydrogen atom. iucr.org
Introduce Hydrophobicity Replace Gly with Leu (e.g., H-LYS-LEU-GLU-OH)Increased interaction with hydrophobic pockets or lipid membranesThe leucine (B10760876) side chain adds hydrophobicity, which can be critical for membrane insertion or binding to nonpolar regions of a receptor. frontiersin.orgmdpi.com

With the exception of glycine, all amino acids in naturally occurring proteins are of the L-configuration. unc.edu The introduction of D-amino acids, the non-natural stereoisomers (enantiomers), into a peptide sequence like this compound is a powerful strategy for modulating its properties.

The primary advantage of incorporating D-amino acids is the enhanced stability against enzymatic degradation. mdpi.com Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acid sequences. A peptide containing D-amino acids is therefore more resistant to proteolysis, leading to a longer biological half-life.

The table below outlines the potential impacts of creating D-amino acid analogs of this compound.

AnalogPotential EffectRationale
H-(d-LYS)-GLY-GLU-OHIncreased proteolytic stability; altered binding affinityThe d-Lys residue would resist degradation by proteases. mdpi.com The change in chirality at the N-terminus would alter the peptide's three-dimensional structure, affecting target recognition.
H-LYS-GLY-(d-GLU)-OHIncreased proteolytic stability; altered binding affinityThe d-Glu residue at the C-terminus would protect against carboxypeptidases and alter the conformation required for receptor interaction. mdpi.com
All-D analog: H-(d-LYS)-(d-GLY)-(d-GLU)-OHSignificantly increased stability; likely different biological target or loss of original activityThe entire backbone is the mirror image of the native peptide, making it highly resistant to proteases but unlikely to bind to the original L-peptide's target. It may, however, gain affinity for a different biological molecule.

Molecular Modeling and Docking Simulations

Computational techniques such as molecular modeling and docking simulations provide invaluable, atom-level insights into how this compound and its derivatives might interact with biological targets. These in silico methods can predict binding modes and affinities, helping to rationalize experimental findings and guide the design of more potent analogs.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling various conformations of the peptide within the binding site of a target protein and then using a scoring function to estimate the binding affinity for each conformation.

For a peptide like this compound, docking simulations would predict how its constituent amino acids engage with a target's active site. For instance, in a docking study of the related dipeptide Gly-Glu with the apoptotic enzyme caspase-3, simulations showed that the peptide binds in the active site, forming multiple hydrogen bonds with key residues such as SER30, ARG32, and GLN133. researchgate.netdergipark.org.tr

Applying this to this compound, a simulation might predict the following interactions:

The positively charged amino group of the lysine side chain could form a salt bridge with a negatively charged residue (e.g., aspartic or glutamic acid) on the target protein.

The negatively charged carboxyl group of the glutamic acid side chain could interact with positively charged residues (e.g., lysine or arginine) or form hydrogen bonds with polar residues on the target. nih.gov

The flexible glycine residue would allow the peptide backbone to adopt a conformation that maximizes these favorable interactions.

These simulations can rank different analogs based on their predicted binding scores, allowing for the prioritization of candidates for chemical synthesis and biological testing. nih.gov

Peptides and proteins are not static structures; they are dynamic entities that can change conformation upon binding. iucr.org This phenomenon, known as induced fit, is critical for biological function. Molecular dynamics (MD) simulations can be used to model these conformational changes over time.

Studies have shown that upon binding to a receptor, a flexible, disordered peptide can adopt a more ordered structure, such as an α-helix or β-sheet. nih.govpnas.org For example, the binding of certain peptide fragments to their receptors was found to induce a transition from a random coil to a conformation with high β-pleated-sheet content. nih.gov The residues involved in such transitions are often charged (Glu, Asp, Arg, Lys) and polar (Ser, Thr), along with the flexible Glycine. iucr.org

For this compound, its composition suggests a high potential for conformational change upon binding. The charged Lys and Glu residues can act as anchor points, while the flexible Gly linker allows the peptide to wrap around and adapt to the surface of the target biomolecule. nih.gov MD simulations could reveal whether the peptide folds into a specific turn or extended conformation upon binding, providing a dynamic picture of the recognition process that complements the static view from docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For peptides, QSAR models can predict the activity of new sequences without the need to synthesize and test every possible analog. biologists.com

To build a QSAR model for derivatives of this compound, a dataset of analogs with measured biological activities would be required. Each amino acid is then described by a set of numerical values known as descriptors. These can represent physicochemical properties like hydrophobicity, steric properties (size and shape), and electronic properties (charge). researchgate.netgenscript.com

Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machine (SVM), are used to create an equation that correlates these descriptors with the observed activity. nih.gov

For example, a QSAR study on ACE-inhibitory tripeptides found that:

For the C-terminal position, aromatic amino acids were most favorable.

For the middle position, positively charged amino acids were preferred.

For the N-terminal position, hydrophobic amino acids were preferred. genscript.com

Based on these principles, a hypothetical QSAR model for a specific activity of this compound derivatives might reveal that increasing the hydrophobicity at the N-terminal lysine position (e.g., by acylation) or substituting glycine with a positively charged residue could enhance activity. The model's validity is tested through cross-validation and by predicting the activity of new, untested peptides. nih.gov Successful QSAR models serve as powerful predictive tools to guide the rational design of novel peptide analogs with improved efficacy. biologists.com

De Novo Peptide Design and Optimization Based on the this compound Motif

De novo peptide design is the creation of novel peptide sequences with desired structures and functions from scratch, rather than by modifying existing natural peptides. nih.gov The this compound motif, with its inherent charge distribution and conformational adaptability, serves as an excellent starting point for the de novo design of peptides for various applications, including therapeutic agents and biomaterials.

The design process often begins with a specific functional goal, such as targeting a particular protein receptor or catalyzing a specific reaction. Computational tools are invaluable in this process, allowing for the virtual screening of vast libraries of peptide analogs before committing to chemical synthesis and experimental testing. nih.gov

Key strategies for the optimization of peptides based on the this compound scaffold include:

Amino Acid Substitution: Replacing one or more of the amino acids in the sequence with natural or non-natural amino acids can dramatically alter the peptide's properties. For instance, substituting glycine with a more constrained amino acid like proline can reduce conformational flexibility and lock the peptide into a more bioactive conformation. acs.org The introduction of D-amino acids can enhance proteolytic stability, a crucial factor for therapeutic peptides. acs.org Alanine-scanning, where each residue is systematically replaced by alanine, is a common technique to probe the contribution of individual side chains to the peptide's activity. mdpi.comresearchgate.net

Side Chain Modification: The functional groups on the lysine and glutamic acid side chains are prime targets for chemical modification. For example, the ε-amino group of lysine can be acylated to modulate the peptide's hydrophobicity and pharmacokinetic profile. Similarly, the γ-carboxyl group of glutamic acid can be esterified or amidated to alter its charge and hydrogen bonding capacity.

Backbone Modification: The peptide backbone itself can be modified to create peptidomimetics with improved properties. This can include the introduction of reduced amide bonds or other non-standard linkages to enhance stability and bioavailability. researchgate.net

Cyclization: Cyclizing the peptide, either head-to-tail or through side-chain linkages, can significantly constrain its conformation, leading to increased receptor affinity and stability.

Dimerization: Creating dimeric versions of the peptide can lead to enhanced biological activity, as seen in some hematoregulatory peptides where dimerization through a linker resulted in a potent stimulatory effect. acs.org

Computational modeling plays a pivotal role in predicting the effects of these modifications. Molecular docking can be used to simulate the binding of designed analogs to a target protein, providing an estimate of binding affinity. Molecular dynamics simulations can then be employed to study the conformational stability of the designed peptides and their complexes with target molecules. researchgate.net

A hypothetical de novo design and optimization workflow starting from this compound is presented in the table below. This illustrates how systematic modifications can be guided by computational predictions and experimental validation to develop a lead peptide with enhanced activity.

| Table 1: Hypothetical De Novo Design and Optimization of this compound Analogs | | :--- | :--- | :--- | :--- | | Peptide Analog | Modification from Parent Peptide (this compound) | Predicted Effect (Computational) | Hypothetical Biological Activity | | H-ALA-GLY-GLU-OH | Lysine to Alanine substitution | Loss of positive charge, reduced electrostatic interactions | Significantly decreased activity | | H-LYS-ALA-GLU-OH | Glycine to Alanine substitution | Reduced conformational flexibility | Potentially increased or decreased activity depending on the target | | H-LYS-GLY-ASP-OH | Glutamic acid to Aspartic acid substitution | Shorter acidic side chain, altered geometry of the negative charge | Minor to moderate change in activity | | Ac-LYS-GLY-GLU-NH2 | N-terminal acetylation and C-terminal amidation | Neutralization of termini charges, increased hydrophobicity | Enhanced cell permeability and stability | | cyclo(LYS-GLY-GLU) | Head-to-tail cyclization | Highly constrained conformation | Potentially high receptor affinity and stability |

This systematic approach, combining rational design principles with computational and experimental validation, allows for the efficient exploration of the chemical space around the this compound motif to generate novel peptides with tailored functionalities. The insights gained from such studies contribute to the broader understanding of peptide science and the development of new peptide-based technologies.

Advanced Analytical Methodologies for H Lys Gly Glu Oh Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the isolation and purification of peptides like H-LYS-GLY-GLU-OH. The choice of technique is dictated by the physicochemical properties of the peptide and the analytical goals.

High-Performance Liquid Chromatography (HPLC) for Tripeptide Resolution and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of peptides, offering high resolution and sensitivity. hplc.eu For tripeptides such as this compound, HPLC is crucial for resolving it from other peptides and impurities, thereby enabling accurate purity assessment. The versatility of HPLC allows for various modes of separation, including reversed-phase, ion-exchange, and size-exclusion, to be employed based on the specific analytical need. nih.gov The separation of peptides that differ by even a single amino acid is achievable with the right HPLC conditions. hplc.eu

A typical HPLC setup for peptide analysis involves a stationary phase, such as a C18 column, and a mobile phase gradient. hplc.eu For instance, a method for analyzing a tripeptide might use a gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA). nih.govwaters.com

Table 1: Illustrative HPLC Parameters for Tripeptide Analysis

Parameter Typical Setting Purpose
Column C18, 4.6 x 250 mm Provides a hydrophobic stationary phase for separation.
Mobile Phase A 0.1% TFA in Water Aqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in Acetonitrile Organic component for eluting the peptide.
Gradient Linear gradient of Mobile Phase B To elute peptides with varying hydrophobicities.
Flow Rate 1.0 mL/min Controls the speed of the separation.

| Detection | UV at 214-220 nm | Detects the peptide bonds. |

Reversed-Phase Liquid Chromatography (RPLC) for Peptide Separation

Reversed-Phase Liquid Chromatography (RPLC) is the most widely used HPLC mode for peptide separation due to its high resolving power and compatibility with mass spectrometry. hplc.eunih.gov In RPLC, peptides are separated based on their hydrophobicity. mdpi.com The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a water/acetonitrile mixture). hplc.eunih.gov Peptides are retained on the column through hydrophobic interactions and are eluted by increasing the concentration of the organic solvent in the mobile phase. nih.gov

The hydrophobicity of a peptide is determined by its amino acid composition. mdpi.com In the case of this compound, the presence of the hydrophilic glutamic acid and lysine (B10760008) residues and the small glycine (B1666218) residue would result in a relatively low retention time on a typical RPLC column compared to more hydrophobic peptides. The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase is common in peptide RPLC to improve peak shape and resolution. waters.commdpi.com

Ion Exchange and Size Exclusion Chromatography for Peptide Analysis

Ion Exchange Chromatography (IEX) separates peptides based on their net charge at a given pH. waters.comeurekaselect.com This technique is orthogonal to RPLC and can be a powerful tool in a multi-dimensional separation strategy. phenomenex.com For this compound, which contains a basic lysine residue (positive charge) and an acidic glutamic acid residue (negative charge), its net charge will be pH-dependent. At a low pH, the glutamic acid's carboxyl group will be protonated (neutral), and the lysine's amino group will be protonated (positive), giving the tripeptide a net positive charge. This would allow it to bind to a cation-exchange column. nih.govtaylorfrancis.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. phenomenex.com

Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size in solution. cytivalifesciences.comwaters.com SEC is the mildest chromatographic technique as it does not involve binding to the stationary phase, which is beneficial for maintaining the native conformation of peptides. cytivalifesciences.com While SEC is often used for larger proteins, specialized columns with smaller pore sizes are available for the analysis of peptides. sepax-tech.comnih.gov For a small tripeptide like this compound, SEC would be useful for separating it from larger molecules or aggregates. nih.gov

Mass Spectrometry-Based Proteomics Approaches

Mass spectrometry (MS) has become an indispensable tool in peptide and protein research, providing highly sensitive and specific detection. When coupled with liquid chromatography, it offers a powerful platform for the comprehensive analysis of peptides like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov This method is widely used for the identification and quantification of peptides in complex samples. nih.gov After separation by LC, the eluting peptides are ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer.

In a typical LC-MS/MS experiment for peptide identification, the mass spectrometer first performs a full scan to determine the mass-to-charge ratio (m/z) of the precursor ions. Then, specific precursor ions, such as the one corresponding to this compound, are selected and fragmented in a collision cell. The resulting fragment ions (product ions) are then analyzed to generate a tandem mass spectrum (MS/MS). This fragmentation pattern is unique to the peptide's amino acid sequence and can be used to definitively identify it.

For quantification, the area under the curve of the precursor ion's peak in the chromatogram is proportional to its abundance.

Table 2: Hypothetical LC-MS/MS Data for this compound

Parameter Value
Precursor Ion (M+H)+ Calculated m/z
Charge State +1, +2
Observed Fragment Ions (y-ions) y1, y2
Observed Fragment Ions (b-ions) b1, b2

| Retention Time | Dependent on LC conditions |

Multiple Reaction Monitoring (MRM) for Targeted Tripeptide Analysis in Complex Matrices

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific MS technique used for targeted quantification of molecules, including peptides, in complex mixtures like plasma or cell lysates. proteomics.com.aucuni.cz Unlike the discovery-based approach of a full MS/MS scan, MRM is a targeted method where the mass spectrometer is programmed to specifically monitor for a predefined set of precursor-to-product ion transitions for the analyte of interest. cuni.czpnas.org

For this compound, a specific precursor ion (e.g., the [M+H]+ ion) would be selected in the first quadrupole of a triple quadrupole mass spectrometer. This precursor ion is then fragmented in the second quadrupole (collision cell), and a specific, intense fragment ion is selected in the third quadrupole. proteomics.com.au The instrument monitors the intensity of this specific transition over time as the sample elutes from the LC column. cuni.cz This high degree of specificity allows for accurate quantification even at very low concentrations, with reduced interference from the sample matrix. proteomics.com.auproteomics.com.au The use of stable isotope-labeled internal standards is common in MRM to achieve absolute quantification. pnas.orgnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Trifluoroacetic acid
Lysine
Glycine

Lys-ϵ-Gly-Gly (diGly) Proteomics for Post-Translational Modification Analysis

One of the most critical post-translational modifications (PTMs) is ubiquitination, where the protein ubiquitin is attached to a lysine residue on a substrate protein, often marking it for degradation. nih.gov This process involves the formation of an isopeptide bond between the C-terminal glycine of ubiquitin and the ϵ-amino group of a lysine residue. nih.gov

A powerful technique for identifying ubiquitination sites on a large scale is Lys-ϵ-Gly-Gly (diGly) proteomics. nih.govresearchgate.net This method leverages the fact that when ubiquitinated proteins are digested with the enzyme trypsin, a characteristic di-glycine (Gly-Gly) remnant remains attached to the modified lysine. nih.govpnas.org Specific antibodies that recognize this "diGly" motif are then used to enrich these modified peptides from complex mixtures. nih.govnih.gov Following enrichment, the peptides are identified using mass spectrometry, allowing for the precise mapping of ubiquitination sites across the proteome. nih.gov This approach has been instrumental in identifying tens of thousands of ubiquitination sites in human cells and quantifying how these sites change in response to various cellular signals or stressors. nih.govresearchgate.net

While this compound is a small peptide and not a typical substrate for ubiquitination itself, its lysine residue represents a potential site for such a modification if it were part of a larger polypeptide chain. The Lys-Gly motif within the peptide is relevant to the diGly proteomics workflow. For instance, if a protein containing the sequence ...-LYS-GLY-GLU-... were ubiquitinated on this specific lysine, tryptic digestion would generate a peptide with a diGly remnant on the lysine, which could then be identified by this method. Therefore, the principles of diGly proteomics are fundamental to understanding the potential regulatory roles of lysine residues within peptide sequences like this compound in a broader biological context.

Top-Down and Bottom-Up Proteomics Strategies for Peptide Sequencing and Characterization

Mass spectrometry (MS) is the cornerstone of peptide and protein characterization. Two primary strategies, bottom-up and top-down proteomics, are employed for sequencing and analysis. labinsights.nlcreative-proteomics.com

Bottom-Up Proteomics: This is the most widely used approach. labinsights.nlcreative-proteomics.com It involves enzymatically digesting the protein or a complex protein mixture into smaller, more manageable peptides (typically 5-20 amino acids long). labinsights.nlcreative-proteomics.com These peptides are then separated, often by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, peptides are fragmented, and the resulting fragment ion spectra are used to determine the amino acid sequence of each peptide. By piecing together the sequences of these overlapping peptides, the sequence of the original protein is reconstructed. labinsights.nl For this compound, this method would confirm the identity and purity of a synthetic sample by matching the observed mass and fragmentation pattern to the theoretical values. However, a major limitation of this approach is that information about post-translational modifications and their combinatorial presence on a single protein molecule can be lost. creative-proteomics.comresearchgate.net

Top-Down Proteomics: In contrast, the top-down strategy analyzes the intact protein or large peptide without prior digestion. labinsights.nlmetwarebio.com The whole molecule is introduced into the mass spectrometer, ionized, and then fragmented. This provides a "bird's eye" view of the molecule, preserving the information about PTMs and sequence variants. researchgate.netmetwarebio.com For a small peptide like this compound, top-down analysis is straightforward and would provide its exact molecular weight and a clear fragmentation pattern that confirms its sequence. While technically more demanding and requiring high-resolution mass spectrometers, the top-down approach offers a complete picture of the molecular species present. metwarebio.com

A hybrid "middle-down" approach also exists, where larger proteins are lightly digested into substantial peptide fragments (5–20 kDa) which are then analyzed using a top-down method. labinsights.nl The choice of strategy depends on the research goals; bottom-up is excellent for large-scale identification, while top-down excels at the detailed characterization of individual proteins and their modifications. researchgate.netmetwarebio.com

Strategy Principle Application to this compound Advantages Disadvantages
Bottom-Up Enzymatic digestion into small peptides, followed by LC-MS/MS analysis. labinsights.nlcreative-proteomics.comConfirmation of identity by analyzing its constituent amino acids after hydrolysis or by analyzing the intact tripeptide as a single "small peptide".High throughput, robust, good for large-scale identification. labinsights.nlresearchgate.netLoss of PTM information, incomplete sequence coverage for large proteins. creative-proteomics.comresearchgate.net
Top-Down Analysis of the intact peptide by MS/MS. metwarebio.comDirect confirmation of mass and sequence from fragmentation of the whole molecule.Preserves all PTM information, provides a complete view of the molecule. metwarebio.comTechnically demanding, lower throughput, requires high-resolution MS. metwarebio.com

Spectroscopic and Biophysical Techniques

Beyond mass spectrometry, a variety of spectroscopic and biophysical methods are essential for a comprehensive understanding of this compound, providing insights into its three-dimensional structure, conformational dynamics, and interaction thermodynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing data under near-physiological conditions. uzh.chnmims.edu For a peptide like this compound, NMR can provide a wealth of information.

By analyzing various NMR parameters, such as chemical shifts, coupling constants (e.g., ³JNHCαH), and the Nuclear Overhauser Effect (NOE), researchers can define the peptide's conformational preferences. nmims.eduresearchgate.net The NOE is particularly crucial as it provides through-space distance information between protons that are close to each other (typically < 5 Å), which is used to calculate the 3D structure. nmims.edu

Furthermore, NMR is highly sensitive to the local chemical environment. researchgate.net This makes it an excellent tool for studying the interactions of this compound with other molecules, such as receptors, metal ions, or other peptides. Upon binding, changes in the chemical shifts of specific atoms in the peptide can be observed, a phenomenon known as chemical shift perturbation, which allows for the mapping of the binding interface.

NMR Parameter Information Provided Relevance to this compound
Chemical Shifts Electronic environment of each nucleus. researchgate.netReveals conformational state and detects changes upon binding.
³JNHCαH Coupling Dihedral angle (φ) information. nmims.eduDefines the backbone conformation of the peptide.
NOE (Nuclear Overhauser Effect) Through-space distances between protons (<5Å). nmims.eduKey restraints for calculating the 3D structure in solution.
Chemical Shift Perturbation Changes in chemical shifts upon binding.Identifies the amino acid residues involved in molecular interactions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. mdpi.com The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, including the peptide backbone. mdpi.com

Different secondary structure elements have characteristic CD spectra:

α-helices: Show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. mdpi.com

β-sheets: Display a negative band around 216-218 nm and a positive band near 195 nm. mdpi.com

Random Coil: Characterized by a strong negative band near 200 nm.

For a short, flexible tripeptide like this compound, it is unlikely to form a stable, well-defined secondary structure on its own in aqueous solution and would likely exhibit a spectrum characteristic of a random coil. elte.hu However, CD spectroscopy is exceptionally useful for monitoring conformational changes. nih.gov For example, if this compound were to adopt a more ordered structure upon binding to a biological target or in the presence of membrane-mimicking solvents, this change would be readily detectable as a shift in the CD spectrum. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a molecular interaction in a single experiment. harvard.eduresearchgate.net It directly measures the heat released or absorbed when one molecule is titrated into another. sciengine.com

In a typical ITC experiment to study this compound, the peptide would be placed in the syringe and titrated into a sample cell containing its potential binding partner (e.g., a protein or metal ion). harvard.edu Each injection triggers a small heat change, which is measured by the instrument. As the binding sites on the partner molecule become saturated, the heat change diminishes, resulting in a binding isotherm.

Fitting this curve yields several key thermodynamic parameters:

Binding Affinity (K_A) or its inverse, the Dissociation Constant (K_D) : Measures the strength of the interaction.

Enthalpy Change (ΔH) : The heat released or absorbed upon binding. harvard.edu

Stoichiometry (n) : The ratio of the interacting molecules in the complex. harvard.edu

From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a full picture of the thermodynamic forces driving the binding event. harvard.edu ITC is label-free and can be used for a wide range of affinities, making it a gold standard for characterizing peptide interactions. researchgate.net

Thermodynamic Parameter Description
K_D (Dissociation Constant) Concentration at which half the binding sites are occupied; lower K_D means stronger binding.
ΔH (Enthalpy) Heat change upon binding; reflects changes in hydrogen bonds and van der Waals interactions.
ΔS (Entropy) Change in disorder upon binding; often driven by the hydrophobic effect and conformational changes.
n (Stoichiometry) Molar ratio of the peptide to its binding partner in the final complex.

Surface Plasmon Resonance (SPR) for Interaction Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technology used to study the kinetics of biomolecular interactions. nih.govresearchgate.net The technique monitors changes in the refractive index at the surface of a sensor chip. acs.org

In an SPR experiment involving this compound, a binding partner (the "ligand," e.g., a receptor protein) is typically immobilized on the sensor chip surface. nih.gov A solution containing this compound (the "analyte") is then flowed over the surface. The binding of the peptide to the immobilized ligand causes an increase in mass at the surface, which changes the refractive index and is detected as a response signal in real-time. researchgate.net

The resulting sensorgram provides detailed kinetic information:

Association Rate Constant (k_a) : The rate at which the peptide binds to the ligand.

Dissociation Rate Constant (k_d) : The rate at which the peptide-ligand complex breaks apart.

Equilibrium Dissociation Constant (K_D) : The ratio of k_d/k_a, which defines the binding affinity at equilibrium.

SPR is highly sensitive and can detect both strong and weak interactions, making it ideal for screening potential binding partners and performing detailed kinetic analysis of peptide interactions. nih.govnih.gov

Electrophoretic Methods for Peptide Profiling (e.g., Gel Electrophoresis, Capillary Electrophoresis)

Electrophoretic techniques are fundamental in peptide research for separation, purification, and characterization. These methods separate molecules based on their differential migration in an electric field, which is primarily influenced by their charge-to-mass ratio. For a small tripeptide like this compound, both gel electrophoresis and capillary electrophoresis serve distinct analytical purposes.

The electrophoretic mobility of this compound is highly dependent on the pH of the surrounding buffer. The peptide possesses four ionizable groups: the α-amino group at the N-terminus (Lysine), the α-carboxyl group at the C-terminus (Glutamic acid), the ε-amino group of the Lysine side chain, and the γ-carboxyl group of the Glutamic acid side chain. The net charge of the peptide at a given pH dictates its direction and rate of migration in an electric field.

At acidic pH (e.g., pH < 2): All carboxyl groups are protonated (neutral), while both amino groups are protonated (positive), resulting in a net charge of +2. The peptide will migrate towards the negative electrode (cathode).

At neutral pH (e.g., pH ~7): The α-carboxyl and the glutamic acid side chain are deprotonated (negative), while the α-amino and the lysine side chain are protonated (positive). This results in a zwitterionic state with a net charge of approximately 0, leading to very slow or no migration.

At basic pH (e.g., pH > 11): Both carboxyl groups are deprotonated (negative), and the α-amino group is deprotonated (neutral), but the lysine side chain remains protonated. As the pH further increases, the lysine side chain will also deprotonate, leading to a net negative charge and migration towards the positive electrode (anode).

The table below illustrates the theoretical net charge and migration behavior of this compound at various pH levels.

pHApproximate Net ChargeExpected Migration Direction
2.0+2Towards Cathode (-)
5.0+1Towards Cathode (-)
7.40Minimal to no migration
11.0-1Towards Anode (+)

Gel Electrophoresis

Gel electrophoresis, particularly using polyacrylamide gels (PAGE), is a common method for assessing the purity of peptide preparations and separating them based on size and charge. For a small peptide like this compound, high-percentage polyacrylamide gels would be required to achieve adequate resolution.

In a typical native gel electrophoresis experiment run at an acidic pH, this compound would migrate towards the cathode. The rate of migration relative to other peptides would depend on its charge-to-mass ratio. For instance, compared to a peptide like H-ALA-GLY-ALA-OH under the same conditions, this compound would likely migrate faster due to its higher positive charge. The technique is valuable for visualizing impurities, such as shorter peptide fragments or aggregates. While not typically used for precise quantification of small peptides, it provides a qualitative profile of the sample. In some studies, variants of proteins are identified by shifts in electrophoretic mobility caused by amino acid substitutions that alter the net charge, such as a Lysine to Aspartic Acid change. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-resolution, automated alternative for the analysis of peptides and their constituent amino acids. google.comgoogle.com It requires minimal sample volume and provides rapid, efficient separations. brjac.com.br In Capillary Zone Electrophoresis (CZE), the most common mode of CE, charged molecules are separated in a narrow-bore, fused-silica capillary filled with a background electrolyte (BGE).

For the analysis of this compound, CZE can be used to determine its purity with high accuracy. The migration time of the peptide is a characteristic feature under specific analytical conditions. Furthermore, CE can be coupled with mass spectrometry (CE-MS) to provide definitive identification based on the mass-to-charge ratio of the migrating peptide. nih.gov

CE is also extensively used for the quantitative analysis of amino acids following the complete acid hydrolysis of a peptide. lumexinstruments.com This approach can verify the amino acid composition of a synthesized or purified peptide. The individual amino acids (Lysine, Glycine, and Glutamic acid) are separated and quantified, often after derivatization to enhance detection. lumexinstruments.com Research has detailed optimized CE methods for the simultaneous determination of multiple amino acids in various matrices. nih.govoup.com

The following table summarizes typical parameters used in capillary electrophoresis for the analysis of amino acids, which are applicable for verifying the composition of this compound after hydrolysis.

ParameterDescriptionExample ConditionReference
Instrument Capillary Electrophoresis SystemCAPEL®-105M, Agilent 7100 nih.govlumexinstruments.com
Capillary Fused silica, uncoated50-75 cm length, 20-50 µm internal diameter nih.govlumexinstruments.com
Background Electrolyte (BGE) Buffer solution filling the capillary20 mM Sodium Benzoate (pH 12.0); 0.13 M Formic Acid nih.govoup.com
Separation Voltage Electric potential applied across the capillary+25 kV to -25 kV lumexinstruments.comoup.com
Injection Mode Method for introducing the sampleHydrodynamic (e.g., 150 mbar for 5 sec) lumexinstruments.com
Detection Method for detecting separated componentsDirect UV absorbance (e.g., 225 nm or 254 nm) lumexinstruments.comoup.com

Future Directions and Emerging Research Avenues for H Lys Gly Glu Oh

Integration with Systems Biology and Omics Approaches

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to view the systemic impact of H-LYS-GLY-GLU-OH. A systems biology approach, which considers the complex interactions within a biological system, can move beyond studying the peptide's effect on a single target to mapping its influence on entire molecular networks. cemm.at

Future research can apply these technologies to understand how this compound modulates cellular processes on a global scale. For instance, by introducing the peptide to cell cultures or model organisms, researchers can employ proteomics to quantify changes in the expression levels of thousands of proteins. oup.com This could reveal unexpected pathways affected by the peptide. Similarly, metabolomics could identify shifts in the cellular pool of metabolites, including amino acids, lipids, and signaling molecules, providing a functional readout of the peptide's activity. biorxiv.org Studies have shown that the amino acid composition of cells is generally stable but can be influenced by various factors; omics data could reveal how this compound perturbs this equilibrium. nih.gov

Post-translational modifications (PTMs), such as the acetylation of lysine (B10760008) residues, are critical for regulating protein function and are a key area of study in proteomics. mdpi.com Given its composition, this compound may influence the enzymes responsible for PTMs or serve as a competitive substrate, effects that could be comprehensively mapped using advanced proteomic techniques. An integrative multi-omics approach, combining data from these different layers of biological information, will be crucial for constructing a holistic model of the peptide's mechanism of action and identifying its full therapeutic or biotechnological potential. oup.combiorxiv.org

Development of Novel Research Probes and Tools Derived from this compound

The unique chemical structure of this compound makes it an attractive scaffold for the design of novel chemical probes and research tools. These tools are essential for identifying the peptide's binding partners and elucidating its biological functions with high precision.

One promising avenue is the development of activity-based probes (ABPs). Research has demonstrated that tripeptides can be used to create ABPs that selectively label specific enzyme families. researchgate.net For example, tripeptide probes where the N-terminal amino acid was varied (including Lys and Glu) showed differential selectivity for protein tyrosine phosphatases, indicating that the sequence is a key determinant of target specificity. researchgate.net Following this principle, this compound could be modified with reactive groups (e.g., photoaffinity labels) and reporter tags (e.g., fluorophores) to covalently label and identify its interacting proteins within a complex cellular lysate. nih.gov

Furthermore, the peptide can be incorporated into fluorescent probes for detecting specific analytes. A notable example is the development of a prostate-specific membrane antigen (PSMA) turn-on bioconjugate, which incorporates a Lys-urea-Glu motif into a luminescent iridium(III) complex. rsc.org This demonstrates the utility of the lysine and glutamic acid components in creating highly specific diagnostic tools. Peptides are increasingly being used as receptors in fluorescent probes for metal ions and other small molecules, where the peptide sequence dictates the binding affinity and selectivity. nih.gov By derivatizing this compound, researchers could create novel sensors for investigating cellular processes where the peptide's constituent amino acids play a key role.

The development of such tools will be instrumental in validating the targets identified through omics approaches and providing a deeper, mechanistic understanding of how this compound functions at the molecular level.

Exploration of Uncharted Biological Roles in Complex Cellular and Organismal Models

While initial studies may use simplified in vitro systems, the ultimate understanding of this compound's biological significance requires its exploration in more complex environments that mimic physiological conditions. This includes advanced 3D cell culture models, organoids, and whole-organism studies.

A significant area of interest is the role of the Lys-Gly-Glu (KGE) sequence in structural biology, particularly within collagen. The KGE motif has been identified as a sequence that contributes to the stability of the collagen triple helix. pnas.orgnih.gov The presence of KGE sequences near pathological mutations in collagen has been correlated with disease severity, suggesting a crucial structural or modulatory role. nih.gov Future research using animal models of collagen-related diseases, such as Osteogenesis imperfecta, could investigate whether administration of this compound can ameliorate symptoms by stabilizing collagen structures or influencing extracellular matrix dynamics. pnas.org The crystal structure of a KGE-containing peptide has been solved, providing a detailed basis for these more complex investigations. researchgate.net

The biological activity of small peptides is diverse. For example, the tripeptide Gly-His-Lys (GHK) is known to be involved in wound healing and tissue regeneration. nih.govmdpi.com Drawing parallels, future studies could explore whether this compound has similar roles in skin repair or tissue engineering applications using organismal models. Moreover, studies on other lysine-containing peptides have shown effects on systemic amino acid metabolism and even the gut microbiome in animal models. nih.gov This opens up the possibility that this compound could have uncharted roles in metabolic regulation or host-microbe interactions, which can only be assessed in vivo. Conversely, research has also shown that a KGE sequence does not mediate cell adhesion via integrin receptors in the same way the well-known Arg-Gly-Asp (RGD) motif does, helping to refine the scope of its potential functions. semanticscholar.org

By moving into these more complex models, researchers can bridge the gap between molecular interactions and physiological outcomes, potentially uncovering novel therapeutic applications for this compound in areas like regenerative medicine, metabolic disease, and the study of connective tissues.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing H-LYS-GLY-GLU-OH in academic settings?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Post-synthesis, purification via reverse-phase HPLC is critical to isolate the target tripeptide. Characterization should include:

  • Mass Spectrometry (MS) : Confirm molecular weight (expected ~349.3 g/mol) and purity.
  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to verify backbone connectivity and side-chain residues.
  • Amino Acid Analysis : Hydrolyze the peptide and quantify residues via HPLC or ion-exchange chromatography.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility by including detailed protocols in the main text or supplementary materials .

Q. How can researchers address solubility challenges of this compound in aqueous buffers?

  • Methodological Answer : The solubility of cationic peptides like this compound depends on pH and ionic strength. Strategies include:

  • Buffer Optimization : Test buffers (e.g., PBS, Tris-HCl) at pH 4–7 to exploit lysine’s positive charge (pKa ~10.5) and glutamate’s negative charge (pKa ~4.3).
  • Co-Solvents : Use low concentrations of DMSO or acetonitrile (<5%) to enhance solubility without denaturing the peptide.
  • Dynamic Light Scattering (DLS) : Monitor aggregation under varying conditions .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be analyzed and resolved?

  • Methodological Answer : Contradictions often arise from variability in experimental design or sample preparation. Steps to resolve discrepancies:

  • Replication : Repeat assays across independent labs using standardized protocols (e.g., NIH preclinical guidelines for cell-based assays) .
  • Orthogonal Assays : Validate bioactivity via multiple methods (e.g., SPR for binding affinity, fluorescence polarization for competitive inhibition).
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch effects or technical variability .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies require:

  • Force Field Selection : Use AMBER or CHARMM force fields parameterized for peptides.
  • Solvent Models : Explicit solvent (TIP3P) for accurate electrostatic interactions.
  • Validation : Compare simulated binding poses with experimental data (e.g., X-ray crystallography or mutagenesis studies) .

Q. How can researchers design experiments to probe this compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies should include:

  • Degradation Kinetics : Incubate the peptide in serum or simulated gastric fluid; quantify intact peptide via LC-MS/MS over time.
  • Temperature/Storage : Assess stability at -80°C, 4°C, and room temperature using accelerated stability protocols.
  • Circular Dichroism (CD) : Monitor secondary structural changes under stress conditions (e.g., pH shifts, oxidation) .

Data Presentation Guidelines

  • Tables/Figures : Limit to 3–5 in the main text (e.g., synthesis yields, bioactivity curves). Include raw data in supplementary materials with filenames and formats (e.g., .csv, .pdb) for reproducibility .
  • Statistical Reporting : Clearly state tests used (e.g., t-test, Bonferroni correction) and justify their applicability to the experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
H-LYS-GLY-GLU-OH
Reactant of Route 2
Reactant of Route 2
H-LYS-GLY-GLU-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.